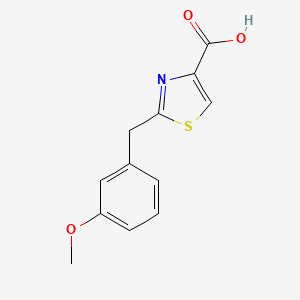
2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid
説明
The compound “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” is a complex organic molecule. Unfortunately, there is no specific information available about this compound in the current literature12345678.
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the synthesis of “N-3-methoxybenzyl-linoleamide” involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters5. However, the specific synthesis process for “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” is not available in the current literature123.Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray diffraction, NMR, and FTIR. However, the specific molecular structure analysis for “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” is not available in the current literature96.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, “N-3-methoxybenzyl-linoleamide” has been found to interact with Fatty Acid Amide Hydrolase (FAAH) and Mono-Acyl Glycerol Lipase (MAGL)5. However, the specific chemical reactions involving “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” are not available in the current literature10.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. However, the specific physical and chemical properties of “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” are not available in the current literature1112136.科学的研究の応用
-
Phthalic Acid Esters: Natural Sources and Biological Activities
- Application Summary : Phthalic Acid Esters (PAEs) are a class of lipophilic chemicals widely used as plasticizers and additives to improve various products’ mechanical extensibility and flexibility . Dominant PAEs identified from natural sources include di-n-butyl phthalate, diethyl phthalate, dimethyl phthalate, di(2-ethylhexyl) phthalate, diisobutyl phthalate, diisooctyl phthalate, etc .
- Methods of Application : PAEs can be biosynthesized by at least several algae .
- Results or Outcomes : PAEs are reported to possess allelopathic, antimicrobial, insecticidal, and other biological activities, which might enhance the competitiveness of plants, algae, and microorganisms to better accommodate biotic and abiotic stress .
-
The Practical Synthesis of (2S)-7-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine via Optical Resolution of 2-(3-Methoxybenzyl)succinic Acid
- Application Summary : (2S)-7-Methoxy-1,2,3,4-tetrahydro-2-naphthylamine [(S)-AMT] is a very important intermediate for the synthesis of new b2- and b2/b3-adrenoceptor agonists .
- Methods of Application : (2R)-2-(3-Methoxybenzyl)succinic acid [®-1] was obtained by the optical resolution of 2-(3-methoxybenzyl)succinic acid (1) as the salt of (1R,2S)-2-(benzylamino)cyclohexylmethanol (7), and ®-1 was converted to the optically active (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid [(S)-2] by the intramolecular Friedel-Crafts reaction followed by catalytic hydrogenation .
- Results or Outcomes : (S)-AMT was obtained from the acid (S)-2 by Hofmann rearrangement without racemization .
-
Phthalic Acid Esters in Grains, Vegetables, and Fruits
- Application Summary : Phthalic Acid Esters (PAEs) are a class of lipophilic chemicals widely used as plasticizers and additives. They have been detected in the atmosphere, water, soil, sediments, and also in plant and microorganism sources, suggesting they might be biosynthesized in nature .
- Methods of Application : Grain, vegetable, and fruit samples were collected and analyzed for the characteristics, bio-accessibility, and dietary exposure of 22 PAEs .
- Results or Outcomes : All the studied PAEs were ubiquitously detected, except for diethyl phthalate in vegetables and fruits . The research suggested that special attention should be paid to human dietary exposure to DnBP and DiBP, especially for children and adolescents .
-
3-Bromo-2-(3’-methoxybenzyloxy)phenylboronic acid
- Application Summary : This compound is a boronic acid derivative. Boronic acids are commonly used in organic synthesis for Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
- Methods of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, the boronic acid would be combined with a palladium catalyst and an organohalide in an aqueous solution .
- Results or Outcomes : The outcome of the reaction would be the formation of a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
Safety And Hazards
The safety and hazards of a compound are typically determined through toxicological studies and safety data sheets. However, the specific safety and hazards information for “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” is not available in the current literature1112.
将来の方向性
The future directions for research on a compound depend on its properties and potential applications. However, the specific future directions for research on “2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid” are not available in the current literature78.
特性
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-16-9-4-2-3-8(5-9)6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVUUUPGIUKZMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzyl)-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}benzoic acid](/img/structure/B1386462.png)
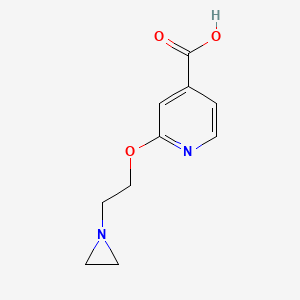
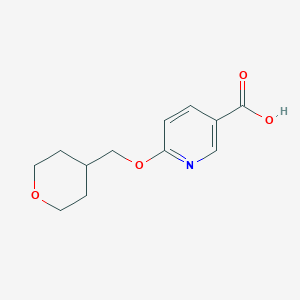
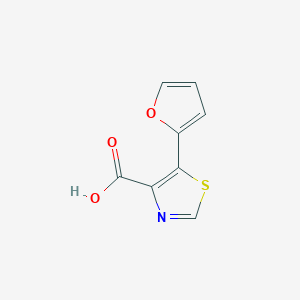
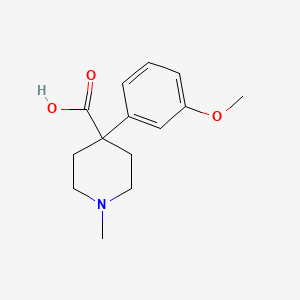
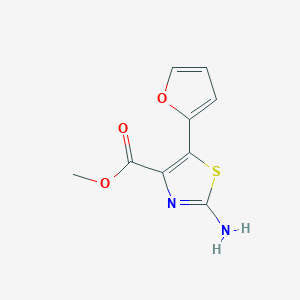
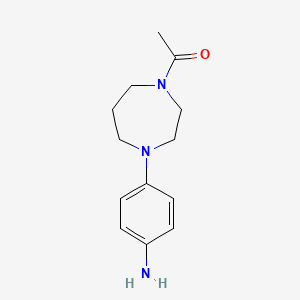
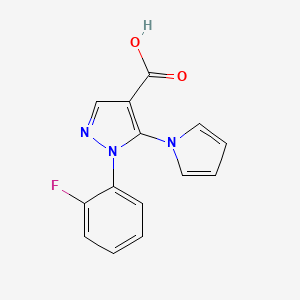
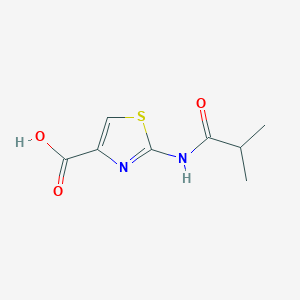
![5-(2-furyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1386473.png)
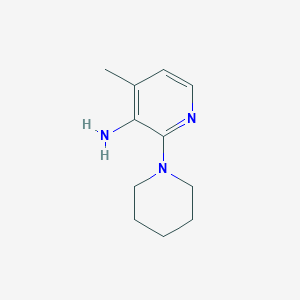
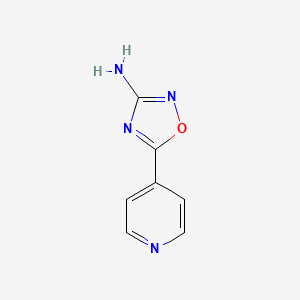
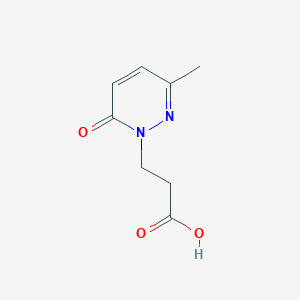
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1386482.png)